2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine
Description
2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine is a fused heterocyclic compound comprising a thiazole ring (containing sulfur and nitrogen) fused to a pyridine ring, with a 2,6-dichlorophenyl substituent. Its molecular formula is C₁₂H₆Cl₂N₂S, with a molecular weight of 281.17 g/mol and CAS number 1203681-45-1 .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-7-2-1-3-8(14)11(7)12-16-9-4-5-15-6-10(9)17-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEYRTQOAPZITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(S2)C=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254436 | |
| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1203681-45-1 | |
| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1203681-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with thioamide derivatives in the presence of a base, followed by cyclization to form the thiazolo[5,4-c]pyridine ring. The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Heterocycle-Substituted Analogs
Table 1: Key Structural and Molecular Comparisons
Structural and Functional Differences
Thiazoles are associated with diverse bioactivities, including antimicrobial and kinase inhibition . Imidazole (QN-7207): The presence of two nitrogen atoms enhances hydrogen-bonding capacity, improving solubility and interaction with biological targets. Imidazoles are prevalent in antifungal agents . Oxazole (QI-3304): The oxygen atom increases electronegativity, reducing electron density compared to thiazole. Oxazoles are often used in materials science and as rigid scaffolds in drug design . 1,2,4-Triazole (): The additional nitrogen atom in the triazole core allows for versatile binding modes. The allyl and benzylthio substituents in this analog may enhance lipophilicity and alter pharmacokinetics .
Dichlorophenyl Group: Common across all compounds, this group enhances hydrophobic interactions with protein pockets, a feature critical in kinase inhibitors and receptor antagonists .
Physicochemical Properties :
- Solubility : Imidazole analogs likely exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas thiazole and oxazole derivatives are more lipophilic.
- Stability : Thiazoles and oxazoles are generally stable under physiological conditions, though thiazoles may be susceptible to sulfur oxidation. Triazoles with sulfur-containing substituents (e.g., benzylthio) could face metabolic degradation .
Research and Application Insights
- Target Compound: Limited commercial availability suggests challenges in synthesis or niche research applications. Its discontinued status may reflect shifting interest toward more soluble or stable analogs .
- Imidazo/Oxazolo Analogs : Available at high purity (95%), these compounds are likely explored for anticancer or antimicrobial activity, leveraging their heterocyclic diversity .
- Triazole Analog : The bulky substituents and triazole core make it a candidate for probing enzyme inhibition or as a building block in medicinal chemistry .
Biological Activity
2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, antioxidant, and enzyme inhibitory effects. The findings are supported by various studies and data tables summarizing experimental results.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives, characterized by a thiazole ring fused with a pyridine structure. The presence of the dichlorophenyl group contributes to its biological activity through enhanced lipophilicity and electron-withdrawing properties.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant inhibitory effects against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 30 |
| Candida albicans | 16 | 40 |
| Aspergillus niger | 14 | 60 |
The antimicrobial activity was assessed using the Kirby-Bauer disk diffusion method. The results indicate that the compound exhibits potent antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated through various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays. These assays measure the ability of compounds to neutralize free radicals.
Table 2: Antioxidant Activity Assays
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 45 |
| Hydroxyl Radical Scavenging | 50 |
The results demonstrate that the compound possesses significant antioxidant activity, suggesting its potential in mitigating oxidative stress-related diseases .
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. It has been noted for its ability to inhibit certain key enzymes involved in inflammatory pathways.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Tyrosinase | 25 |
| Cyclooxygenase-2 | 30 |
The inhibition of tyrosinase is particularly notable as it is relevant in skin pigmentation disorders and other dermatological conditions .
Case Studies
Several case studies have highlighted the therapeutic potential of thiazole derivatives. For instance, a study demonstrated that compounds similar to this compound exhibited significant anti-inflammatory effects in vivo. These findings support the hypothesis that thiazole derivatives can be developed into effective therapeutic agents for conditions mediated by oxidative stress and inflammation .
Computational Studies
Computational approaches such as molecular docking and density functional theory (DFT) calculations have been employed to understand the interactions between this compound and its biological targets. These studies provide insights into the binding affinities and electronic properties that contribute to its biological activity.
Figure: Molecular Docking Results
Molecular Docking
Q & A
Q. What are the optimal synthetic routes and purification strategies for 2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine?
The synthesis typically involves cyclization reactions to construct the thiazolo-pyridine core. A common approach is reacting 2-aminopyridine derivatives with chlorinated aryl precursors under acidic conditions. For example, phosphorus oxychloride (POCl₃) can facilitate thiazole ring formation via cyclodehydration . Post-synthesis, purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using ethanol or acetonitrile. Automated flow systems may enhance yield and reproducibility by controlling reaction parameters like temperature and stoichiometry .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. The dichlorophenyl group shows distinct aromatic proton splitting, while the thiazolo-pyridine core exhibits deshielded carbons .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to address potential twinning or disorder .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects halogen isotopic patterns (e.g., Cl₂) .
Q. How should researchers handle safety and stability concerns during experimentation?
The compound’s chlorinated and heteroaromatic structure necessitates strict safety protocols:
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of fine powders.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or oxidation.
- Waste Disposal : Neutralize with dilute sodium bicarbonate before incineration .
Advanced Research Questions
Q. What mechanistic insights exist for substitution reactions at the chlorophenyl or thiazole sites?
The chlorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) under basic conditions (K₂CO₃/EtOH, 80°C). The thiazole ring’s electron-deficient nature directs electrophilic attacks to the pyridine nitrogen. Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding in polar aprotic solvents like DMF . Competing pathways (e.g., oxidation of the thiazole sulfur) can be minimized by using mild oxidizing agents like H₂O₂ .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Molecular docking against target proteins (e.g., kinases) identifies key interactions, such as hydrogen bonds with the dichlorophenyl moiety or π-π stacking with the thiazolo-pyridine core.
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. The compound’s logP (~3.5) suggests moderate lipophilicity, which can be optimized via substituent modification .
- MD Simulations : Evaluate binding stability in physiological conditions (e.g., 150 mM NaCl, 310 K) .
Q. How should researchers address contradictory data between spectral and crystallographic results?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or polymorphism:
- Tautomerism : Use variable-temperature NMR to detect equilibrium between thiol-thione forms.
- Polymorphism : SCXRD combined with PXRD distinguishes crystalline phases. Refinement with SHELXL can model disorder or partial occupancies .
- Validation : Cross-check with IR spectroscopy (C=S/C-S stretches) and elemental analysis .
Q. What strategies are effective in evaluating its potential as a kinase inhibitor in cancer models?
- In Vitro Assays : Measure IC₅₀ against recombinant kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays.
- Cell-Based Studies : Test antiproliferative effects in head and neck squamous cell carcinoma (HNSCC) lines, with CTBP2-PCIF1 complex modulation as a potential mechanism .
- In Vivo Models : Use xenograft mice to assess bioavailability and toxicity. Pharmacokinetic profiling (IV/oral administration) guides dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
